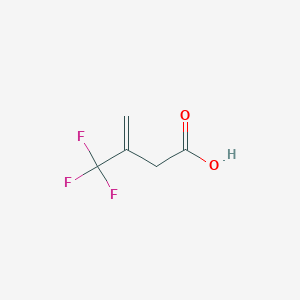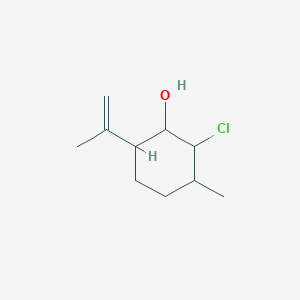
2-Chloro-3-methyl-6-(prop-1-en-2-yl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-methyl-6-(prop-1-en-2-yl)cyclohexan-1-ol is an organic compound with a complex structure that includes a cyclohexane ring substituted with chlorine, methyl, and isopropenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-6-(prop-1-en-2-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the allylic oxidation of allyl compounds using reagents such as selenium dioxide or organic peroxides . Another method includes carbon-carbon bond-forming reactions like the Prins reaction, the Morita-Baylis-Hillman reaction, or a variant of the Ramberg-Bäcklund reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale allylic oxidation processes or other catalytic methods that ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalyst, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-methyl-6-(prop-1-en-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2-Chloro-3-methyl-6-(prop-1-en-2-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism by which 2-Chloro-3-methyl-6-(prop-1-en-2-yl)cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-methyl-1-propene: This compound shares structural similarities but differs in the position and type of substituents.
1-Propene, 3-chloro-2-(chloromethyl)-: Another related compound with different substituent positions.
Uniqueness
2-Chloro-3-methyl-6-(prop-1-en-2-yl)cyclohexan-1-ol is unique due to its specific combination of substituents and the resulting chemical properties
Propriétés
Numéro CAS |
105568-32-9 |
|---|---|
Formule moléculaire |
C10H17ClO |
Poids moléculaire |
188.69 g/mol |
Nom IUPAC |
2-chloro-3-methyl-6-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H17ClO/c1-6(2)8-5-4-7(3)9(11)10(8)12/h7-10,12H,1,4-5H2,2-3H3 |
Clé InChI |
NGYIRNJZLFJMGD-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(C1Cl)O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


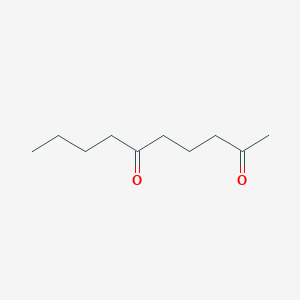
![11-thia-13,15,16-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2,4,6,8,12,14-heptaene](/img/structure/B14343709.png)
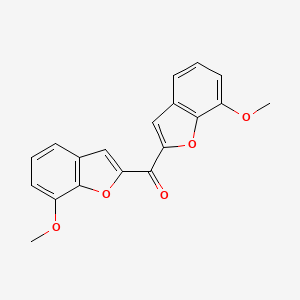
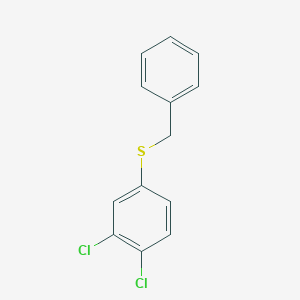

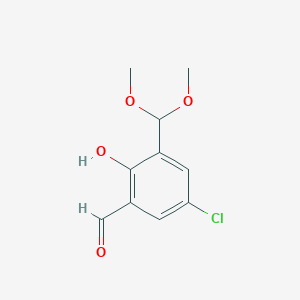
![7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one](/img/structure/B14343736.png)

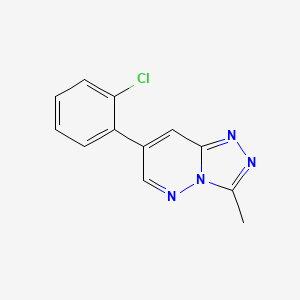

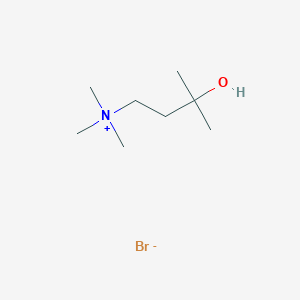

![1-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]tellanylethanone](/img/structure/B14343765.png)
